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The landscape of advanced melanoma treatment has evolved significantly, moving from
traditional chemotherapy to more targeted and immune-based approaches. Among the
immunotherapeutic strategies explored, peptide vaccines targeting tumor-associated antigens
like tyrosinase have been a subject of investigation. This guide provides a comparative analysis
of the efficacy of the tyrosinase (206-214) peptide vaccine in clinical trials for melanoma,
juxtaposed with current standard-of-care treatments.

Overview of Tyrosinase (206-214) as a Target

Tyrosinase is an enzyme crucial for melanin synthesis and is overexpressed in most melanoma
cells, making it an attractive target for immunotherapy. The tyrosinase (206-214) peptide is an
epitope designed to be presented by HLA-A24 molecules on antigen-presenting cells (APCs) to
stimulate a CD8+ T-cell response against melanoma cells.

Efficacy of Tyrosinase Peptide Vaccines in Clinical
Trials

Clinical trials investigating tyrosinase peptide vaccines have demonstrated limited efficacy
when used as a monotherapy. However, they have shown some potential when combined with
adjuvants or other immunomodulatory agents.
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One key study, a Phase Il clinical trial (NCT00019383), was designed to assess the
effectiveness of several peptide vaccines in patients with recurrent or refractory metastatic
melanoma. This trial included an arm for HLA-A24 positive patients who received the
tyrosinase (206-214) peptide.[1] The peptides were emulsified in Montanide ISA-51 and
administered subcutaneously.[1] The study allowed for the combination of the peptide vaccine
with adjuvants such as interleukin-2 (IL-2) or sargramostim (GM-CSF).[1]

While detailed quantitative results for the specific tyrosinase (206-214) arm of the
NCT00019383 trial are not readily available in published literature, broader studies on
tyrosinase peptide vaccines provide some insights. For instance, a phase Il trial of tyrosinase
peptides combined with GM-CSF in patients with metastatic melanoma showed limited clinical
and immunological activity.[2] In this study, of five patients who received all six vaccinations,
one had a mixed response, two had stable disease, and two had progressive disease.[2]

Another approach involved using dendritic cells pulsed with a cocktail of melanoma-associated
peptides, including a tyrosinase peptide for HLA-A24+ patients. In a phase | study of nine
metastatic melanoma patients, this strategy resulted in one complete remission, one partial
remission, one stable disease, and six progressive diseases.[3]

These findings suggest that while tyrosinase peptide vaccines can induce immune responses,
their clinical efficacy as a standalone treatment is modest.

Comparison with Current Standard-of-Care
Melanoma Therapies

The clinical landscape for advanced melanoma is now dominated by immune checkpoint
inhibitors and targeted therapies, which have demonstrated significantly higher efficacy rates
compared to early peptide vaccine trials.

Quantitative Efficacy Data Comparison
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Experimental Protocols
Tyrosinase (206-214) Peptide Vaccination (Based on
NCT00019383)

Patient Population: Patients with recurrent or refractory metastatic melanoma, HLA-A24

positive.[1]

Vaccine Formulation: Tyrosinase (206-214) peptide emulsified in Montanide ISA-51.[1]

Administration: Subcutaneous injection.[1]

Adjuvants: Administered alone or in combination with IL-2 (intravenous) or GM-CSF

(subcutaneous).[1]
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e Dosing and Schedule: Specific dosing and schedule details from the final study report are
not widely published.

Signaling Pathways and Experimental Workflows
CD8+ T-Cell Activation by Peptide Vaccine

The tyrosinase (206-214) peptide vaccine aims to initiate a signaling cascade within CD8+ T-
cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs) that can
recognize and kill melanoma cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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